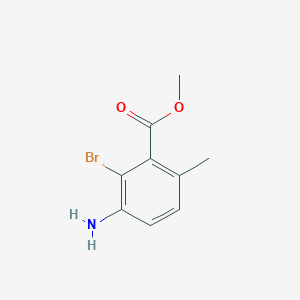

Methyl 3-amino-2-bromo-6-methylbenzoate

Description

Contextual Significance of Halogenated Aminobenzoates in Synthetic Chemistry

Halogenated aminobenzoates are a class of organic compounds that have garnered considerable attention in synthetic chemistry. These molecules serve as versatile scaffolds and key intermediates in the synthesis of a wide array of more complex chemical structures. The presence of a halogen atom, an amino group, and a carboxylate function on a benzene (B151609) ring provides multiple reactive sites for further chemical transformations. stackexchange.com The introduction of halogen atoms can significantly influence the physicochemical and structural properties of molecules, which is a powerful tool for tuning biological and pharmacological activities. researchgate.net

Derivatives of aminobenzoic acids are widely used in industrial and chemical applications. stackexchange.com For instance, para-aminobenzoic acid (PABA) and its derivatives are crucial in medicinal chemistry and have been investigated for various biological activities. researchgate.netaiinmr.com The strategic placement of a halogen, such as bromine, on the aromatic ring of an aminobenzoate creates a valuable handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes halogenated aminobenzoates important precursors for the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.net The development of methods to incorporate halogens into such scaffolds is a significant area of research. google.com

Structural Framework and Synthetic Utility of Methyl 3-amino-2-bromo-6-methylbenzoate

This compound is a specific isomer within the broader class of halogenated aminobenzoates. Its structure is characterized by a benzene ring substituted with four different functional groups: a methyl ester, an amino group, a bromine atom, and a methyl group. The precise arrangement of these substituents (ortho-bromo to the amino group, and a methyl group at the 6-position) imparts unique steric and electronic properties to the molecule.

This distinct substitution pattern suggests that this compound can be a valuable intermediate in organic synthesis. The amino group can be readily acylated, alkylated, or diazotized, while the bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The interplay of these functionalities makes it a highly adaptable building block for constructing complex molecular architectures.

While specific research findings on the direct application of this compound are not extensively documented in publicly available literature, its utility can be inferred from the vast body of research on related bromoaniline and aminobenzoate derivatives. researchgate.netneliti.com These related compounds are known to be precursors for a range of biologically active molecules.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Canonical SMILES | CC1=C(C(=O)OC)C(Br)=C(C=C1)N |

| InChI Key | NMLOSXSDLWFBKT-UHFFFAOYSA-N |

Detailed Research Findings

A direct and optimized synthetic route for this compound is not explicitly detailed in readily available chemical literature. However, a plausible synthetic pathway can be constructed based on established principles of organic synthesis and known transformations of similar substrates. A potential multi-step synthesis could commence from a commercially available substituted toluene (B28343) derivative.

One logical starting material would be 2-methyl-3-nitrobenzoic acid. The synthesis could proceed as follows:

Esterification: The carboxylic acid group of 2-methyl-3-nitrobenzoic acid can be converted to a methyl ester using standard esterification conditions, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid). This would yield methyl 2-methyl-3-nitrobenzoate.

Bromination: The next step would involve the selective bromination of the aromatic ring. The directing effects of the existing substituents (methyl, nitro, and methyl ester) would need to be carefully considered to achieve bromination at the desired position (ortho to the nitro group and meta to the methyl and ester groups). This can be a challenging step due to the potential for multiple isomers to form.

Reduction: The nitro group of the resulting methyl bromo-methyl-nitrobenzoate would then be reduced to an amino group. This transformation is commonly achieved using reducing agents such as iron powder in the presence of an acid (e.g., ammonium (B1175870) chloride), or through catalytic hydrogenation with palladium on carbon (Pd/C). chemicalbook.comchemicalbook.com

An alternative approach could involve starting with a pre-brominated precursor and subsequently introducing the other functional groups. The table below outlines a potential synthetic strategy with possible reagents.

| Step | Transformation | Starting Material | Product | Possible Reagents |

| 1 | Nitration | 2-Methylbenzoic acid | 2-Methyl-3-nitrobenzoic acid | HNO₃, H₂SO₄ |

| 2 | Esterification | 2-Methyl-3-nitrobenzoic acid | Methyl 2-methyl-3-nitrobenzoate | CH₃OH, H₂SO₄ |

| 3 | Bromination | Methyl 2-methyl-3-nitrobenzoate | Methyl 2-bromo-6-methyl-3-nitrobenzoate | Br₂, FeBr₃ |

| 4 | Reduction | Methyl 2-bromo-6-methyl-3-nitrobenzoate | This compound | Fe, NH₄Cl or H₂, Pd/C |

The synthetic utility of bromoaniline derivatives is well-established. For instance, they are key precursors in the synthesis of various heterocyclic compounds and have been explored for their potential in developing new therapeutic agents. researchgate.net The bromine atom serves as a crucial functional group for introducing molecular diversity through cross-coupling reactions. researchgate.net

The structural framework of this compound, with its multiple reactive sites, makes it a promising candidate for use in combinatorial chemistry and the generation of compound libraries for drug discovery and materials science applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-bromo-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-4-6(11)8(10)7(5)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYDNCAGWREWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of Methyl 3 Amino 2 Bromo 6 Methylbenzoate and Analogues

Regioselective Synthesis via Diazotization and Halogen Exchange Protocols

A well-established route for the synthesis of halogenated aromatic amines involves a sequence of nitration, reduction, diazotization, and halide substitution. This pathway offers precise control over the placement of functional groups on the benzene (B151609) ring.

Amination of Precursors and Nitro Group Reduction in Benzoate (B1203000) Systems

The introduction of an amino group onto a benzoate ring system is frequently accomplished through the reduction of a corresponding nitro-substituted precursor. The nitro group typically serves as a precursor to the amine due to its stability and the numerous available methods for its selective reduction.

The reduction of aromatic nitro compounds to primary amines is a fundamental transformation in organic synthesis. masterorganicchemistry.com A variety of reagents can achieve this conversion, with the choice often dictated by the presence of other functional groups in the molecule. Common methods include:

Catalytic Hydrogenation: This is often the preferred method, utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Catalytic hydrogenation is generally efficient and clean. However, Raney nickel may be favored over Pd/C if the substrate contains halogen substituents (I, Br, Cl) to avoid dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are effective for nitro group reduction. masterorganicchemistry.com The use of iron powder with ammonium (B1175870) chloride in an ethanol/water mixture is a common and mild method. For instance, Methyl 3-amino-5-bromo-2-methylbenzoate has been synthesized from its nitro precursor, methyl 5-bromo-2-methyl-3-nitrobenzoate, using iron powder and ammonium chloride at 90°C. chemicalbook.com

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Room temperature, H₂ atmosphere | Highly efficient, but may reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Room temperature to moderate heat, H₂ atm | Useful for substrates with halogen substituents to prevent dehalogenation. commonorganicchemistry.com |

| Fe/NH₄Cl or Fe/HCl | Refluxing ethanol/water | A classic, reliable, and cost-effective method. commonorganicchemistry.comchemicalbook.com |

| SnCl₂ | Ethanol or Ethyl Acetate | A mild reagent that can be used in the presence of other reducible groups. masterorganicchemistry.com |

| Zn/Acid (e.g., AcOH) | Acidic conditions | Provides a mild method for reduction. commonorganicchemistry.comwikipedia.org |

Diazonium Salt Formation and Bromide Substitution (e.g., using CuBr or HBr)

The Sandmeyer reaction is a powerful tool for replacing an amino group on an aromatic ring with a variety of substituents, including halogens. ncert.nic.in This two-step process involves the formation of a diazonium salt followed by its displacement with a nucleophile, often catalyzed by a copper(I) salt. lumenlearning.com

The process begins with diazotization, where a primary aromatic amine is treated with sodium nitrite (B80452) (NaNO₂) in a cold, aqueous mineral acid like hydrobromic acid (HBr). ncert.nic.inmasterorganicchemistry.com This reaction converts the amine into a diazonium salt (-N₂⁺). These salts are generally unstable and are typically used immediately without isolation. masterorganicchemistry.com

For the introduction of a bromine atom, the freshly prepared diazonium salt solution is treated with copper(I) bromide (CuBr). masterorganicchemistry.comaskthenerd.com The copper(I) salt catalyzes the replacement of the diazonio group with a bromide ion, releasing nitrogen gas in the process. lumenlearning.com

Table 2: General Conditions for Sandmeyer Bromination

| Step | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Diazotization | Primary Aromatic Amine, NaNO₂, HBr | 0-5 °C | Aryl Diazonium Bromide Salt |

| Bromide Substitution | Aryl Diazonium Salt, CuBr | 0-100 °C (Varies) | Aryl Bromide |

Alternative and Novel Synthetic Approaches for Functionalized Methyl Benzoates

Beyond the traditional pathways, several alternative and modern methods have been developed for the synthesis of functionalized methyl benzoates, offering advantages in terms of efficiency, atom economy, and substrate scope.

Reductive Amination Strategies (e.g., from nitrobenzoates)

Reductive amination is a highly effective method for synthesizing secondary and tertiary amines. From an industrial and green chemistry standpoint, combining the synthesis of a primary amine from a nitro compound with its subsequent alkylation in a single pot is highly attractive. nih.gov

This one-pot process involves the reductive coupling of a nitroarene with a carbonyl compound (an aldehyde or ketone). researchgate.netnih.gov The reaction is typically performed under a hydrogen atmosphere with a metal catalyst. The catalyst first reduces the nitro group to a primary amine, which then reacts with the carbonyl compound to form an imine intermediate. The imine is subsequently reduced in situ to yield the final N-alkylated amine. nih.gov Various catalysts, including those based on palladium, nickel, and cobalt, have been developed for this transformation. researchgate.netnih.gov This strategy is particularly useful for producing N-substituted analogues of the target compound. organic-chemistry.org

Table 3: Example Catalysts for One-Pot Reductive Amination of Nitroarenes

| Catalyst System | Reducing Agent | Key Features |

|---|---|---|

| Palladium Nanoparticles on Graphite Oxide (Pd@GO) | H₂ | Mild conditions, good recyclability, broad substrate scope. researchgate.net |

| Nickel/Nickel Oxide Composite (Ni/NiO) | H₂ | Heterogeneous catalyst, does not require special handling to avoid air exposure. nih.gov |

| Gold on Titania (Au/TiO₂) | H₂ | Effective for reductive coupling with aldehydes. nih.gov |

Oxidative Ring-Opening Reactions for 2-Aminobenzoate (B8764639) Synthesis

A novel approach for the synthesis of 2-aminobenzoates involves the oxidative ring-opening of 3-aminoindazoles. rsc.org This method proceeds via the cleavage of the N–N bond in the indazole ring system. The reaction is typically carried out under mild conditions and can provide good yields of various 2-aminobenzoate derivatives. rsc.org

A significant advantage of this methodology is the ability to achieve controlled bromination. By selecting the appropriate oxidant and bromine source, such as N-Bromosuccinimide (NBS), it is possible to produce free, mono-brominated, or dual-brominated 2-aminobenzoates. rsc.orgrsc.org This provides a direct and controllable route to halogenated aminobenzoate structures that are valuable synthetic intermediates.

Methyl Ester Formation from Substituted Benzoic Acids (e.g., via diazomethane)

The final step in many syntheses of the target compound and its analogues is the esterification of a substituted benzoic acid to its corresponding methyl ester. While numerous esterification methods exist, the use of diazomethane (B1218177) (CH₂N₂) is a particularly rapid and high-yielding technique for preparing methyl esters. libretexts.orglibretexts.org

The reaction mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid is transferred to diazomethane. youtube.com The resulting carboxylate anion then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the protonated diazomethane intermediate. This displaces nitrogen gas (N₂), an excellent leaving group, to form the methyl ester. libretexts.orgyoutube.com The reaction is often quantitative and proceeds under very mild conditions. spcmc.ac.in Due to the toxic and explosive nature of diazomethane, it is typically generated and used in situ. libretexts.org A safer, though more expensive, alternative is trimethylsilyldiazomethane (B103560) (TMS-diazomethane). tcichemicals.com

Table 4: Common Methods for Methyl Ester Formation from Carboxylic Acids

| Reagent(s) | Conditions | Advantages/Disadvantages |

|---|---|---|

| Diazomethane (CH₂N₂) | 0 °C to room temp, ether | High yield, mild conditions, fast reaction. libretexts.org Disadvantage: Toxic and explosive. |

| TMS-Diazomethane | 0 °C to room temp, ether/methanol (B129727) | Safer alternative to diazomethane. tcichemicals.com |

| Thionyl Chloride (SOCl₂), then Methanol | Two steps, often requires heat | Common, versatile method. Can be harsh for sensitive substrates. chemicalbook.com |

| Oxalyl Chloride, then Methanol | Two steps, mild conditions | Forms an acid chloride intermediate under mild conditions. |

Advanced Chemical Transformations and Derivatization of Methyl 3 Amino 2 Bromo 6 Methylbenzoate

Nucleophilic Aromatic Substitution Reactions on the Bromo- and Amino-Substituted Ring

The presence of a bromine atom on the aromatic ring of Methyl 3-amino-2-bromo-6-methylbenzoate opens up possibilities for nucleophilic aromatic substitution (SNAAr) reactions. In these reactions, a nucleophile replaces a leaving group, in this case, the bromide ion, on the aromatic ring. The success of such reactions is highly dependent on the electronic nature of the aromatic ring and the reaction conditions. libretexts.org

Displacement of Halogen Atoms by Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The bromine atom in this compound can potentially be displaced by various nucleophiles, including amines, thiols, and alkoxides. The amino group at the 3-position and the methyl group at the 6-position are electron-donating groups, which generally deactivate the ring towards nucleophilic aromatic substitution. However, the reaction can be facilitated under specific conditions, often requiring a catalyst or harsh reaction conditions. wikipedia.orgorganic-chemistry.org

Displacement by Amines: The replacement of the bromine atom with an amino group can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming carbon-nitrogen bonds with aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org Another classic method is the Ullmann condensation, which employs a copper catalyst, often at elevated temperatures, to couple an aryl halide with an amine. wikipedia.orgnih.gov

Displacement by Thiols: The bromo substituent can also be replaced by a thiol group to form the corresponding aryl thiol. Nucleophilic aromatic substitution of heteroaryl halides with thiols has been shown to proceed smoothly in the presence of a base like potassium carbonate. nih.gov While the aromatic ring in this compound is not a heteroaromatic system, analogous reactivity can be anticipated, likely requiring an electron-withdrawing group to be present on the ring to facilitate the reaction. nih.gov

Displacement by Alkoxides: The substitution of the bromine atom with an alkoxide group would yield an ether derivative. Similar to other nucleophilic aromatic substitutions, this transformation is challenging on an electron-rich aromatic ring. The Ullmann condensation can also be applied for the synthesis of aryl ethers from aryl halides and alkoxides, typically requiring a copper catalyst and high temperatures. organic-chemistry.org

| Nucleophile | Reaction Type | Typical Conditions | Potential Product |

| Amines | Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | Diamino-substituted benzoate (B1203000) |

| Amines | Ullmann Condensation | Copper catalyst, high temperature | Diamino-substituted benzoate |

| Thiols | Nucleophilic Aromatic Substitution | Base (e.g., K2CO3) | Amino-thiol-substituted benzoate |

| Alkoxides | Ullmann Condensation | Copper catalyst, high temperature | Amino-ether-substituted benzoate |

Amination of Related Brominated Aromatic Systems

The amination of brominated aromatic systems is a well-established field in organic synthesis, providing valuable insights into the potential reactivity of this compound. The Buchwald-Hartwig amination has emerged as a versatile and widely used method for the C-N cross-coupling of a broad range of amines with aryl halides, including bromoanilines. wikipedia.orgnih.gov The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product. wikipedia.org

The Ullmann condensation represents a classical approach to C-N bond formation, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at high temperatures. wikipedia.orgbyjus.com While it often requires harsher conditions than palladium-catalyzed methods, it remains a relevant strategy, particularly for certain substrates. nih.gov For instance, the coupling of 2-chlorobenzoic acid and aniline (B41778) illustrates a classic Goldberg reaction, a variation of the Ullmann condensation. wikipedia.org

Electrophilic Aromatic Substitution and Functional Group Interconversions

The electron-rich nature of the aromatic ring in this compound, due to the activating amino and methyl groups, makes it susceptible to electrophilic aromatic substitution reactions. However, the high reactivity of the amino group can lead to challenges such as polysubstitution and side reactions. byjus.com

Bromination Reactions of Substituted Benzoates (e.g., using N-bromosuccinimide)

Introducing an additional bromine atom onto the aromatic ring can be achieved through electrophilic bromination. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.comallen.in Direct bromination of anilines with bromine water often leads to polysubstitution, yielding the 2,4,6-tribromoaniline (B120722) derivative. byjus.com

To achieve selective monobromination, the reactivity of the amino group must be tempered. This is commonly done by protecting the amino group as an acetamide. The resulting N-acetyl group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled bromination. libretexts.orgchemistrysteps.com N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine for such reactions, often used in the presence of a catalytic amount of acid. youtube.comwikipedia.org The regioselectivity of NBS bromination can be influenced by the solvent used. manac-inc.co.jplookchem.com After the bromination step, the acetyl protecting group can be removed by hydrolysis to regenerate the amino group. libretexts.org

| Reagent | Protecting Group | Expected Outcome | Key Consideration |

| Br2/H2O | None | Polysubstitution (tribromination) | High reactivity of the amino group |

| NBS | Acetyl (from acetic anhydride) | Monobromination | Controlled reactivity |

Oxidation of Alkyl and Ester Moieties

Oxidation of the Methyl Group: The methyl group on the aromatic ring can be oxidized to a carboxylic acid group under strong oxidizing conditions. Reagents like hot acidic potassium permanganate (B83412) or chromic acid are typically used for this transformation. ncert.nic.inlibretexts.org This would convert this compound into a dicarboxylic acid derivative. The oxidation of aryl methyl groups can also be achieved using reagents like vanadium pentoxide or manganese dioxide in sulfuric acid at elevated temperatures. google.com Electrochemical methods have also been developed for the site-selective oxidation of methylarenes to aldehydes or their acetals. nih.gov

Oxidation of the Ester Moiety: The direct oxidation of the methyl ester group itself is not a common or favorable transformation under standard conditions. The ester functionality is generally stable to oxidation. However, under specific catalytic conditions, unprecedented reactions like an "ester dance," where the ester group translocates to an adjacent carbon on the aromatic ring, have been observed. nih.govacs.orgnih.gov This suggests that while direct oxidation is unlikely, the ester group can participate in complex transformations.

Reduction of Ester Functionalities

The methyl ester group in this compound can be readily reduced to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters, carboxylic acids, and other carbonyl compounds to alcohols. pearson.commasterorganicchemistry.combyjus.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. byjus.com The reduction of methyl benzoate with LiAlH4 yields benzyl (B1604629) alcohol, and a similar transformation would be expected for this compound, yielding the corresponding (3-amino-2-bromo-6-methylphenyl)methanol. chegg.comfiveable.me

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

The bromine atom at the 2-position of this compound serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For substrates analogous to this compound, such as unprotected ortho-bromoanilines, this reaction proceeds efficiently. nih.govacs.org The unprotected amino group generally does not interfere with the coupling process, making protection-deprotection steps unnecessary. nih.govacs.org

Typical reaction conditions involve a palladium catalyst like Pd(OAc)₂, a phosphine ligand such as SPhos or RuPhos, and a base like K₃PO₄ or Cs₂CO₃ in a suitable solvent system, often a mixture of toluene (B28343) and water. nih.govnih.govresearchgate.net The reaction is compatible with a wide range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents, as well as various heterocyclic boronic esters. nih.govacs.org This allows for the synthesis of a diverse library of 3-amino-2-aryl-6-methylbenzoate derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Bromoanilines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | - | Cs₂CO₃ | Toluene/H₂O | 80-110 | Good to Excellent nih.gov |

This table is based on data from reactions with analogous ortho-bromoaniline substrates and serves as a general guideline.

Stille Coupling, Negishi Coupling, and Related Methodologies

Stille Coupling: The Stille coupling utilizes organotin reagents for the formation of C-C bonds. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. youtube.com For a substrate like this compound, a Stille coupling with an arylstannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a lithium chloride additive would be a viable method for introducing aryl substituents at the 2-position. acs.org

Negishi Coupling: The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron or organotin compounds. wikipedia.orgyoutube.com This reaction is also catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org The coupling of this compound with an arylzinc halide would provide an alternative route to 2-aryl derivatives, often under mild conditions. researchgate.net The tolerance of the Negishi coupling for functional groups makes it suitable for complex molecule synthesis. youtube.com

Table 2: Comparison of Cross-Coupling Methodologies for Arylation

| Coupling Reaction | Organometallic Reagent | Key Advantages | Potential Considerations |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acids/Esters | Mild conditions, low toxicity of boron reagents, commercially available reagents. nih.gov | Base sensitivity of some substrates. |

| Stille | Arylstannanes | High functional group tolerance. wikipedia.orgyoutube.com | Toxicity of organotin compounds. organic-chemistry.org |

Copper-Mediated Alkoxylation/Methanolysis

Copper-catalyzed cross-coupling reactions provide an effective method for the formation of C-O bonds. In a process analogous to the Ullmann condensation, the bromine atom of this compound can be displaced by an alkoxide. For instance, a copper(II)-catalyzed reaction with an aliphatic diol can yield hydroxyalkyl aryl ethers. rsc.org In the context of methanolysis, using methanol (B129727) as the nucleophile in the presence of a copper catalyst could potentially lead to the formation of Methyl 3-amino-2-methoxy-6-methylbenzoate. Such reactions often utilize a copper salt like CuCl₂ or CuBr and a base such as K₂CO₃. rsc.orgnih.govnih.gov

Formation of Complex Heterocyclic Systems and Macrocycles Utilizing the Benzoate Scaffold

The strategic placement of reactive functional groups on the this compound scaffold allows for its use in the synthesis of more complex molecular architectures, including fused heterocyclic systems and macrocycles.

The presence of an amino group ortho to a halogenated position is a common motif for the synthesis of nitrogen-containing heterocycles via intramolecular cyclization. rsc.org For example, after an initial modification of the amino group or coupling at the bromo position, subsequent intramolecular cyclization can lead to the formation of various fused ring systems. The reaction of 2-(gem-dibromovinyl)anilines, for instance, can be promoted by a base to yield 2-bromoindoles through an intramolecular cyclization process. rsc.org This suggests that derivatives of this compound could be precursors to substituted indole (B1671886) or other heterocyclic structures.

Furthermore, aminobenzoic acid derivatives are valuable building blocks in the synthesis of macrocycles. acs.org The ester and amino functionalities can participate in macrocyclization reactions, forming large ring structures that are of interest in supramolecular chemistry and for their potential biological activities. The preorganization of the linear precursor, often induced by a template, is crucial for achieving high yields in these cyclization reactions. acs.org

Spectroscopic and Structural Elucidation of Methyl 3 Amino 2 Bromo 6 Methylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in Methyl 3-amino-2-bromo-6-methylbenzoate. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, which is influenced by the electron-donating amino group (-NH₂) and methyl group (-CH₃), and the electron-withdrawing bromo (-Br) and methyl ester (-COOCH₃) substituents.

¹H NMR Spectroscopy The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the methyl ester protons, and the aromatic methyl protons. The aromatic region would display two signals corresponding to the two protons on the benzene (B151609) ring. Due to their positions relative to the various substituents, they would appear as doublets from coupling to each other. The amino group protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The methyl ester protons will be a sharp singlet, usually found around 3.9 ppm. chemicalbook.com The protons of the methyl group attached to the ring will also present as a singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (Position 4) | ~7.0 - 7.3 | d |

| Ar-H (Position 5) | ~6.6 - 6.9 | d |

| -NH₂ | ~4.0 - 5.0 | br s |

| -OCH₃ | ~3.9 | s |

| Ar-CH₃ | ~2.4 | s |

| Predicted data is based on analogous substituted benzoate (B1203000) compounds. rsc.org | ||

| Abbreviations: s = singlet, d = doublet, br s = broad singlet. |

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Six distinct signals are expected for the aromatic carbons, one for the ester carbonyl carbon, one for the ester methyl carbon, and one for the aromatic methyl carbon. The positions of the aromatic carbon signals are influenced by the attached substituents. The carbon bearing the bromine atom (C2) and the carbons bearing the amino (C3) and methyl (C6) groups will have their chemical shifts significantly affected. The carbonyl carbon of the ester group is expected to appear in the downfield region, typically around 165-170 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~166 |

| C3 (Ar-NH₂) | ~145 |

| C6 (Ar-CH₃) | ~138 |

| C1 (Ar-COOCH₃) | ~133 |

| C5 (Ar-H) | ~122 |

| C4 (Ar-H) | ~118 |

| C2 (Ar-Br) | ~110 |

| -OCH₃ | ~52 |

| Ar-CH₃ | ~20 |

| Predicted data is based on analogous substituted benzoate compounds. rsc.org |

2D NMR Spectroscopy To confirm the assignments made from 1D NMR spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would confirm the coupling between the two aromatic protons (H4 and H5).

HSQC: Would correlate the aromatic proton signals directly to their attached carbon signals (H4 to C4, H5 to C5).

HMBC: Would show long-range correlations, which are critical for assigning the quaternary (non-protonated) aromatic carbons. For example, the ester methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O) and the C1 carbon of the aromatic ring. The protons of the aromatic methyl group (Ar-CH₃) would show correlations to C6, C1, and C5. These correlations are invaluable for confirming the substitution pattern on the benzene ring. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Vibrational Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting the vibrations of its bonds. nih.gov

Infrared (IR) Spectroscopy The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

N-H Stretching: The amino group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the ester carbonyl (C=O) stretch is expected in the range of 1700-1730 cm⁻¹. ijtsrd.com

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group will produce a strong band between 1200 and 1300 cm⁻¹.

C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is typically observed in the far-infrared region, usually between 500 and 600 cm⁻¹.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The C=C and C=O stretching vibrations are also Raman active. The C-Br bond is expected to produce a relatively strong Raman signal. nih.gov

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| -NH₂ | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | IR, Raman |

| C=O (Ester) | C=O Stretch | 1700 - 1730 | IR, Raman |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | IR, Raman |

| C-O (Ester) | C-O Stretch | 1200 - 1300 | IR |

| C-N (Amine) | C-N Stretch | 1250 - 1350 | IR |

| C-Br | C-Br Stretch | 500 - 600 | IR, Raman |

| Predicted data is based on spectroscopic studies of similarly substituted aromatic compounds. nih.govijtsrd.comresearchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS) HRMS can measure the mass of the molecular ion with very high accuracy, allowing for the determination of the elemental composition. For this compound (C₉H₁₀BrNO₂), the expected monoisotopic mass is approximately 242.990 g/mol . calpaclab.com A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 peak, which is a definitive indicator of a monobrominated compound. miamioh.edu

Fragmentation Pattern In techniques like electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, creating a unique pattern that can be used for structural elucidation. For this compound, common fragmentation pathways for esters would be observed. libretexts.org

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z [M - 31]⁺. This is often a prominent peak for methyl esters.

Loss of a methoxycarbonyl radical (•COOCH₃): This would lead to a fragment ion at m/z [M - 59]⁺, corresponding to the brominated aminotoluene cation.

McLafferty rearrangement: This is not possible as there is no γ-hydrogen on an alkyl chain attached to the ester.

The bromine atom and the aromatic ring form a stable system, so fragments retaining this structure are expected to be abundant.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity | Comments |

| ~243 / 245 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine. |

| ~212 / 214 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| ~184 / 186 | [M - COOCH₃]⁺ | Loss of the methyl ester group. |

| Predicted data based on the molecular structure and common fragmentation patterns of esters and halogenated aromatic compounds. miamioh.edulibretexts.org |

Crystallographic Analysis and Intermolecular Interactions in Methyl 3 Amino 2 Bromo 6 Methylbenzoate Derivatives

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. This method has been employed to elucidate the molecular structures of various benzoate (B1203000) derivatives, providing detailed information on bond lengths, bond angles, and torsion angles.

For instance, in the related compound, methyl 2-amino-5-bromobenzoate, the dihedral angle between the aromatic ring and the methyl acetate side chain is 5.73 (12)°. The molecular conformation of this molecule is stabilized by an intramolecular N—H⋯O hydrogen bond, which forms a characteristic S(6) ring motif nih.gov. In another derivative, methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, the planar methyl ester group is oriented at a dihedral angle of 39.09 (13)° with respect to the aromatic ring nih.gov.

The geometric parameters for a derivative, methyl 3,5-dibromo-2-diacetylaminobenzoate, have been determined and are presented in the table below.

Table 1: Crystal Data and Structure Refinement for Methyl 3,5-dibromo-2-diacetylaminobenzoate nih.gov

| Parameter | Value |

| Empirical Formula | C₁₂H₁₁Br₂NO₄ |

| Formula Weight | 393.04 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6386 (8) |

| b (Å) | 8.8870 (6) |

| c (Å) | 10.8691 (8) |

| α (°) | 78.186 (6) |

| β (°) | 76.155 (7) |

| γ (°) | 82.750 (7) |

| Volume (ų) | 698.91 (10) |

| Z | 2 |

| Temperature (K) | 173 |

Crystal Packing and Supramolecular Assembly

The arrangement of molecules in a crystal, known as crystal packing, is directed by various intermolecular forces that lead to the formation of larger, ordered structures called supramolecular assemblies. These assemblies are crucial in determining the macroscopic properties of the material.

In the crystal structure of methyl 2-amino-5-bromobenzoate, intermolecular N—H⋯O interactions link neighboring molecules, forming zigzag chains that extend along the b-axis nih.gov. Similarly, for methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, weak intermolecular C—H⋯O interactions connect the molecules into centrosymmetric dimers, creating R₂²(10) ring motifs nih.gov. The study of amino acid-derived compounds highlights the importance of non-covalent interactions in driving the self-assembly into complex nanostructures and soft materials mdpi.com.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, C-H...π, Van der Waals)

Non-covalent interactions are the primary forces responsible for the formation of the supramolecular architectures observed in molecular crystals. These interactions, although weaker than covalent bonds, are highly directional and play a critical role in molecular recognition and crystal engineering.

Hydrogen bonding is a predominant interaction in many benzoate derivatives. In methyl 2-amino-5-bromobenzoate, both intramolecular and intermolecular N—H⋯O hydrogen bonds are present, with the intramolecular bond contributing to the molecule's conformation and the intermolecular bonds dictating the crystal packing nih.gov.

Weak C—H⋯O interactions are also significant. For example, the crystal packing of methyl 3,5-dibromo-2-diacetylaminobenzoate is stabilized by such interactions nih.gov. The table below details the hydrogen bond geometry for this compound.

Table 2: Hydrogen-bond Geometry (Å, °) for Methyl 3,5-dibromo-2-diacetylaminobenzoate nih.gov

| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |

| C1—H1A⋯O4ⁱ | 0.98 | 2.44 | 3.404 (4) | 168 |

| C6—H6A⋯O4ⁱⁱ | 0.95 | 2.46 | 3.237 (4) | 140 |

Advanced Theoretical and Computational Investigations of Methyl 3 Amino 2 Bromo 6 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimizationresearchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule.

Selection of Functionals and Basis Sets (e.g., B3LYP, 6-311++G(d,p))researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly used hybrid functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules.

The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing weak interactions and anions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding environments. The combination of B3LYP with the 6-311++G(d,p) basis set is a well-established level of theory for obtaining reliable geometries and electronic properties of organic compounds. researchgate.netresearchgate.net

Table 1: Optimized Geometrical Parameters of Methyl 3-amino-2-bromo-6-methylbenzoate (Hypothetical Data)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| C-N | 1.38 Å | |

| C=O | 1.22 Å | |

| C-O | 1.35 Å | |

| Bond Angle | C-C-Br | 121.5° |

| C-C-N | 119.8° |

Molecular Orbital Analysis (e.g., HOMO-LUMO) and Reactivity Descriptorsresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.netmdpi.com

Table 2: Calculated HOMO-LUMO Energies and Reactivity Descriptors (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 4.62 |

| Electronegativity (χ) | 3.54 |

| Chemical Hardness (η) | 2.31 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysisresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue represents regions of low electron density (positive potential).

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the ester group and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. The regions around the hydrogen atoms of the amino group and the methyl groups would exhibit a positive potential (blue), suggesting they are susceptible to nucleophilic attack.

Analysis of Non-Covalent Interactions using Reduced Density Gradient (RDG) and Quantum Theory of Atoms in Molecules (QTAIM)researchgate.netnih.govwiley-vch.de

Non-covalent interactions (NCIs) play a crucial role in the supramolecular assembly and crystal packing of molecules. The Reduced Density Gradient (RDG) method is a computational tool used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.govresearchgate.netchemrxiv.orgscielo.org.mx The RDG analysis generates isosurfaces that are colored to distinguish between different types of interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to define atoms within a molecule and characterize the chemical bonds between them. wiley-vch.deresearchgate.netsciencesconf.org By locating bond critical points (BCPs) in the electron density, QTAIM can quantify the strength and nature of both covalent and non-covalent interactions. researchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contactsresearchgate.netnih.govnih.gov

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and the surface is colored to highlight different types of close contacts between neighboring molecules.

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling can be employed to investigate the potential reaction pathways and mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, the feasibility of a proposed reaction can be assessed. DFT calculations are well-suited for locating transition state structures and determining the activation energies, providing valuable insights into the reaction kinetics. This approach can be used to explore various reactions, such as electrophilic aromatic substitution or nucleophilic acyl substitution, and to understand the influence of the substituent groups on the reactivity of the molecule.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 3-amino-6-bromo-2-methylbenzoate |

| Methyl 3-amino-2,6-dibromo-4-methylbenzoate |

| Methyl 3-amino-5-bromo-2-methylbenzoate |

| 6-Amino-3-bromo-2-methylbenzoic acid |

| Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate (B1203000) |

| Methyl 2-amino-3-bromo-6-methylbenzoate |

Theoretical Studies on Structure-Reactivity Relationships in Benzoate Systems

The reactivity of benzoate esters is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. While direct computational studies on this compound are not extensively available in the reviewed literature, a wealth of theoretical and computational research on substituted benzoate systems provides a strong framework for understanding its structure-reactivity relationships. These studies consistently highlight the interplay between electronic effects (both inductive and resonance) and steric hindrance in dictating the reactivity of the ester functional group and the aromatic ring itself.

Quantitative Structure-Activity Relationship (QSAR) models, often employed in medicinal chemistry and materials science, have been instrumental in elucidating these relationships. nih.govnih.gov Such models correlate physicochemical or structural features of molecules with their chemical reactivity or biological activity. For benzoate systems, descriptors related to hydrophobicity, molar refractivity, and electronic properties are often found to be critical for predicting reactivity. nih.gov

Electronic Effects of Substituents

The electronic landscape of the benzoate ring in this compound is significantly influenced by its three substituents: an amino (-NH₂), a bromo (-Br), and a methyl (-CH₃) group. The amino group at the 3-position is a strong electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the bromo group at the 2-position is an electron-withdrawing group (EWG) through its inductive effect due to its high electronegativity, while it is weakly electron-donating through resonance. The methyl group at the 6-position is a weak electron-donating group through induction and hyperconjugation.

The net effect of these substituents on the electron density of the aromatic ring and the carbonyl group of the ester determines the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, in electrophilic aromatic substitution reactions, the activating effect of the amino group and the deactivating effect of the bromo group will compete to direct incoming electrophiles. nih.gov Theoretical studies on similar systems have shown that the regioselectivity of such reactions is predominantly determined by the nucleophilicity of the carbon atoms on the aromatic ring, which is directly influenced by the attached functional groups. nih.gov

The reactivity of the ester group is also modulated by these electronic effects. Electron-donating groups on the ring tend to decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups increase its electrophilicity.

Steric Effects of Substituents

Steric hindrance plays a crucial role in the reactivity of polysubstituted benzoate systems like this compound. The presence of substituents ortho to the ester group can significantly impede the approach of reagents to the carbonyl carbon. In this molecule, the bromo group at the 2-position and the methyl group at the 6-position create a sterically crowded environment around the methyl ester functionality.

This steric congestion can have several consequences:

Reduced Reaction Rates: The steric bulk of the ortho substituents can slow down reactions involving the ester group, such as hydrolysis or transesterification, by raising the energy of the transition state. Studies on other benzoate systems have demonstrated a negative correlation between the size of ortho-substituents and reaction rates. nih.gov

Conformational Preferences: The steric interactions between the ortho substituents and the ester group can influence the preferred conformation of the molecule, which in turn can affect its reactivity. For instance, the ester group may be forced out of the plane of the aromatic ring, which would reduce the extent of resonance interaction between the carbonyl group and the ring.

Influence on Regioselectivity: In reactions involving the aromatic ring, the steric hindrance from the existing substituents can direct incoming reagents to less hindered positions.

Quantum chemical investigations on various classes of organic compounds have shown that the interplay between steric and electronic effects can sometimes lead to counterintuitive stability and reactivity patterns. nih.govchemrxiv.org For instance, while steric repulsion is generally destabilizing, in some cases, electronic effects like electron delocalization can overcome steric strain to favor a particular conformation or isomer. nih.gov

Table 2: Estimated Steric Parameters of Substituents

| Substituent | Position | Van der Waals Radius (Å) | Steric Hindrance Level |

|---|---|---|---|

| Bromo (-Br) | 2 | 1.85 | High |

| Methyl (-CH₃) | 6 | 2.00 | High |

| Amino (-NH₂) | 3 | 1.50 | Moderate |

Note: The values in the table are approximate and intended for illustrative purposes to compare the relative steric bulk of the substituents.

Applications in Chemical Research and Development Non Clinical Focus

Role as Building Blocks and Intermediates in Organic Synthesis

In organic synthesis, the strategic value of a molecule is determined by its functional groups and the chemical reactions they can undergo. Methyl 3-amino-2-bromo-6-methylbenzoate is a prime example of a versatile building block, a molecule that can be readily incorporated into a larger, more complex structure.

The compound serves as a key precursor for the synthesis of intricate organic molecules. The amino group can be diazotized to introduce a variety of other functional groups, or it can be acylated or alkylated. The bromine atom is susceptible to replacement through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration. These reactive handles allow chemists to construct complex molecular architectures, making it a valuable intermediate in multi-step synthetic pathways.

The structural motifs present in this compound are found in various biologically active compounds, including those used in agriculture. Substituted benzoic acid derivatives are common in the design of herbicides and pesticides google.com. The specific combination of substituents can be fine-tuned to achieve desired activity and selectivity against target pests or weeds.

The development of new materials with specific properties is a significant area of chemical research. While specific examples involving this compound are not extensively documented, its rigid aromatic core and potential for modification suggest its utility as a monomer or structural component in novel polymers or liquid crystals. The ability to form hydrogen bonds via the amino group and the potential for creating extended, ordered structures through coupling reactions could be exploited in the design of materials with unique optical or electronic properties.

In Vitro Mechanistic Studies and Structure-Activity Relationships

Beyond its role in synthesis, this compound and related compounds are used in in vitro studies to understand biological mechanisms and to establish structure-activity relationships (SAR). These studies explore how the specific chemical structure of a molecule relates to its biological effect, providing insights for the design of more potent and selective compounds.

Enzymatic inhibition assays are a common tool for discovering new bioactive molecules. A study investigating methyl benzoate (B1203000) derivatives as inhibitors of the Lactoperoxidase (LPO) enzyme demonstrated the potential of this class of compounds nih.gov. LPO is an enzyme involved in the body's natural defense against microbes. The study evaluated a series of methyl benzoate compounds to determine their ability to inhibit LPO activity, measuring parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The results showed that different substitutions on the benzoate ring led to a wide range of inhibitory potencies, with Kᵢ values spanning from the low micromolar to the nanomolar range nih.gov.

One of the most effective inhibitors identified was methyl 2-amino-3-bromobenzoate, an isomer of the subject compound, which exhibited a Kᵢ of 0.033 µM nih.gov. Such studies are crucial for understanding how subtle changes in molecular structure can dramatically affect biological activity.

| Compound | Inhibition Constant (Kᵢ) in µM |

| Methyl 2-amino-3-bromobenzoate | 0.033 ± 0.004 |

| Other Methyl Benzoate Derivatives | Ranged from 0.033 to 1540.011 |

This table presents data on methyl benzoate derivatives from an in vitro inhibition study of the Lactoperoxidase enzyme. nih.gov

To complement experimental assays, computational methods like molecular docking are employed to visualize and analyze how a ligand (inhibitor) binds to its target protein. Molecular docking predicts the preferred orientation of a molecule when bound to another to form a stable complex researchgate.net.

In the study of LPO inhibition by methyl benzoate derivatives, molecular docking was used to understand the binding interactions of the most potent inhibitors within the enzyme's active site nih.gov. For the top inhibitor, methyl 2-amino-3-bromobenzoate, the docking simulation revealed key interactions that stabilized its binding. The analysis showed the formation of hydrogen bonds with specific amino acid residues in the LPO binding cavity, namely Asp108, Ala114, and His351 nih.gov. These interactions, along with a favorable docking score and binding energy, explain the compound's high inhibitory activity at a molecular level. This type of analysis is fundamental to rational drug design, allowing researchers to predict how modifications to a chemical structure might enhance binding affinity and, consequently, biological effect.

| Parameter | Value |

| Most Potent Inhibitor | Methyl 2-amino-3-bromobenzoate |

| Docking Score | -3.36 kcal/mol |

| MM-GBSA Value | -25.05 kcal/mol |

| Interacting Residues | Asp108, Ala114, His351 |

This table summarizes the molecular docking results for the most potent methyl benzoate derivative studied as a Lactoperoxidase inhibitor. nih.gov

Investigation of Biological Activities in Isolated Systems (e.g., Antibacterial, Antiviral)

Information not available in published research.

Q & A

Basic: What are the key considerations for synthesizing Methyl 3-amino-2-bromo-6-methylbenzoate with high regioselectivity?

Answer:

To achieve regioselective bromination, the amino group must be protected (e.g., using acetyl or tert-butoxycarbonyl groups) to avoid undesired electrophilic substitution. Bromination at the 2-position is influenced by the electron-donating methyl and amino groups. Precursors like 3-amino-6-methylbenzoic acid derivatives (e.g., methyl 3-amino-6-methylbenzoate) can be brominated using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids). Purification via column chromatography or recrystallization is critical to isolate the product, especially given potential side reactions like over-bromination .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s frontier molecular orbitals (HOMO/LUMO), charge distribution, and vibrational spectra. For instance, exact exchange terms in hybrid functionals improve thermochemical accuracy for atomization energies and ionization potentials . Comparative analysis of calculated vs. experimental NMR chemical shifts (including solvent effects via polarizable continuum models) can validate structural assignments. Discrepancies may arise from dynamic effects like tautomerism, requiring conformational sampling or molecular dynamics simulations .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- FTIR/Raman : Identify functional groups (e.g., ester C=O ~1700 cm⁻¹, N-H stretch ~3300 cm⁻¹). The bromine atom’s mass affects vibrational modes, as seen in related brominated aromatics .

- NMR : ¹H NMR shows deshielding of aromatic protons adjacent to Br (δ ~7.5–8.5 ppm). ¹³C NMR distinguishes carbonyl (δ ~165–170 ppm) and quaternary carbons.

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Br or COOCH₃) .

Advanced: How to resolve discrepancies between experimental NMR shifts and DFT predictions for this compound?

Answer:

Discrepancies often arise from approximations in DFT functionals or neglect of solvent/solid-state effects. Use:

- Implicit Solvent Models : Include solvents (e.g., DMSO, CDCl₃) via COSMO or SMD.

- Relativistic Effects : For Br, apply scalar relativistic corrections (e.g., ZORA).

- Dynamic Averaging : Perform ab initio molecular dynamics (AIMD) to account for conformational flexibility. Cross-validate with solid-state NMR if crystallinity permits .

Advanced: What strategies are recommended for determining the crystal structure of this compound?

Answer:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα). Address twinning or disorder via SHELXL’s TWIN/BASF commands .

- Refinement : Apply anisotropic displacement parameters for Br and O atoms. Validate hydrogen bonding (N-H⋯O) using SHELX’s AFIX constraints.

- Visualization : ORTEP-3 can model thermal ellipsoids and intermolecular interactions (e.g., π-stacking) .

Basic: What are common side products during synthesis, and how can they be minimized?

Answer:

- Over-bromination : Use stoichiometric NBS and low temperatures (0–5°C).

- Ester Hydrolysis : Avoid aqueous workup; use anhydrous conditions.

- Byproducts : Separate using silica gel chromatography (hexane/EtOAc gradient) or fractional crystallization. Monitor via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) .

Advanced: How does the steric and electronic environment influence the compound’s stability under varying storage conditions?

Answer:

The electron-withdrawing Br and ester groups reduce electron density, increasing susceptibility to nucleophilic attack. Stability studies (TGA/DSC) under humidity/temperature gradients (e.g., 0–6°C storage for moisture-sensitive analogs ) are recommended. UV-Vis spectroscopy can track degradation (e.g., ester hydrolysis to carboxylic acid) via absorbance shifts .

Advanced: What role does the amino group play in directing substitution reactions in this compound?

Answer:

The amino group acts as a strong ortho/para-directing group. However, steric hindrance from the adjacent Br and methyl groups limits para substitution. Computational studies (NBO analysis) quantify resonance/inductive effects, guiding predictions for further functionalization (e.g., Suzuki coupling at Br) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.